molecular formula C9H12O4 B8255245 1,2,3-Propanetriol, 1-(4-hydroxyphenyl)-, (1R,2S)-rel- CAS No. 25743-67-3

1,2,3-Propanetriol, 1-(4-hydroxyphenyl)-, (1R,2S)-rel-

Cat. No.: B8255245
CAS No.: 25743-67-3
M. Wt: 184.19 g/mol
InChI Key: DGMSJCVOBYTYTE-BDAKNGLRSA-N
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Description

1,2,3-Propanetriol, 1-(4-hydroxyphenyl)-, (1R,2S)-rel- is a glycerol derivative substituted with a 4-hydroxyphenyl group at the C1 position. Its relative stereochemistry ((1R,2S)-rel-) suggests a specific spatial arrangement of hydroxyl groups on the propanetriol backbone. This compound likely exhibits three hydroxyl groups (two from glycerol, one from the aromatic substituent), contributing to high hydrophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name

(1S,2R)-1-(4-hydroxyphenyl)propane-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-5-8(12)9(13)6-1-3-7(11)4-2-6/h1-4,8-13H,5H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMSJCVOBYTYTE-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]([C@@H](CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201227059
Record name rel-(1R,2S)-1-(4-Hydroxyphenyl)-1,2,3-propanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25743-67-3
Record name rel-(1R,2S)-1-(4-Hydroxyphenyl)-1,2,3-propanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25743-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-1-(4-Hydroxyphenyl)-1,2,3-propanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,2,3-Propanetriol, 1-(4-hydroxyphenyl)-, (1R,2S)-rel- (CAS Number: 155748-73-5) is a compound characterized by its unique structural features and potential biological activities. This article explores its chemical properties, biological activities, and therapeutic potentials based on diverse research findings.

  • Molecular Formula : C9_9H12_{12}O4_4
  • Molecular Weight : 184.19 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 455.9 ± 40.0 °C at 760 mmHg
  • Flash Point : 234.7 ± 21.9 °C
PropertyValue
Molecular FormulaC9_9H12_{12}O4_4
Molecular Weight184.19 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point455.9 ± 40.0 °C
Flash Point234.7 ± 21.9 °C

Antioxidant Properties

Research indicates that compounds similar to 1,2,3-Propanetriol exhibit significant antioxidant activity. A study showed that phenolic compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly inhibited the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

A homologous series of compounds related to this structure has been tested against various pathogens, including gram-positive and gram-negative bacteria. These studies revealed that certain derivatives possess notable antimicrobial properties .

Study on Anti-inflammatory Activity

In a study conducted by researchers at Yonsei University, the anti-inflammatory effects of a related compound were evaluated in RAW 264.7 cells and zebrafish larvae models. The results indicated a significant reduction in LPS-induced inflammation markers, suggesting therapeutic potential for inflammatory conditions .

Antioxidant Activity Evaluation

Another study focused on the antioxidant capabilities of phenolic compounds similar to 1,2,3-Propanetriol. The findings highlighted their ability to protect cellular components from oxidative damage, which is crucial in preventing chronic diseases associated with oxidative stress .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of the compound has been assessed using predictive models:

ParameterValue
Human Intestinal Absorption+ (88.15%)
Blood Brain Barrier- (65.00%)
Human Oral Bioavailability+ (75.71%)

These values indicate a favorable absorption profile for potential oral administration while also suggesting limited penetration across the blood-brain barrier.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) Epitrametol (1,2-Propanediol, 1-(3-chloro-4-methoxyphenyl)-, (1R,2R)-rel-)
  • Structure : Contains a 1,2-propanediol backbone with a 3-chloro-4-methoxyphenyl substituent.
  • Key Differences :
    • One fewer hydroxyl group compared to the target compound.
    • Chlorine and methoxy substituents on the aromatic ring (vs. a single hydroxyl in the target).
    • Stereochemistry: (1R,2R)-rel- vs. (1R,2S)-rel-.
  • Physicochemical Data: Property Value Molecular Formula C₁₀H₁₃ClO₃ Molecular Weight 216.66 g/mol XlogP 1.4 Hydrogen Bond Donors 2 Topological Polar SA 49.7 Ų Source:
b) threo-Syringylglycerol (1,2,3-Propanetriol, 1-(4-hydroxy-3,5-dimethoxyphenyl)-, (1R,2R)-rel-)
  • Structure : Features a propanetriol backbone with a 4-hydroxy-3,5-dimethoxyphenyl group.
  • Key Differences :
    • Additional methoxy groups at positions 3 and 5 on the aromatic ring.
    • Stereochemistry: (1R,2R)-rel- vs. (1R,2S)-rel-.
  • Physicochemical Data :

    Property Value
    Molecular Formula C₁₁H₁₆O₆
    Molecular Weight 244.24 g/mol
    XlogP -0.7 (estimated)

    Source:

Backbone and Substitution Patterns

a) 1,2,3-Propanetriol, 1-(2-quinoxalinyl)
  • Structure: Propanetriol substituted with a quinoxalinyl group.
  • Key Differences: Aromatic substituent is a nitrogen-containing heterocycle (quinoxaline) instead of a hydroxyphenyl group. Likely higher lipophilicity due to the heteroaromatic system. Source:
b) 2-Amino-1-(4-nitrophenyl)-1,3-propanediol (1R,2R)-rel-
  • Structure: 1,3-Propanediol with an amino group at C2 and a 4-nitrophenyl substituent.
  • Key Differences: Nitro group introduces strong electron-withdrawing effects. Amino group increases basicity and alters hydrogen-bonding capacity. Property Value Molecular Formula C₉H₁₂N₂O₄ Molecular Weight 212.18 g/mol Hydrogen Bond Donors 3 Source:

Stereochemical Comparisons

  • rel-(1R,2S)-Cyclopropane-1,2-dicarboxylic Acid :

    • Structure : Cyclopropane ring with two carboxylic acid groups.
    • Relevance : Highlights the impact of stereochemistry ((1R,2S)-rel-) on molecular properties. The cyclopropane ring induces strain, contrasting with the flexible propanetriol backbone of the target compound.
    Property Value
    Molecular Formula C₅H₆O₄
    Molecular Weight 130.10 g/mol
    Melting Point 139–140°C

    Source:

Research Findings and Implications

Hydrogen Bonding and Solubility: The target compound’s three hydroxyl groups and aromatic phenol enhance water solubility compared to Epitrametol (two hydroxyls) . Methoxy groups in threo-syringylglycerol reduce polarity, increasing logP compared to the target compound .

Stereochemical Effects :

  • The (1R,2S)-rel- configuration may influence binding to chiral biological targets (e.g., enzymes), differentiating it from (1R,2R)-rel- analogs like Epitrametol .

Substituent Reactivity: Nitro and amino groups in related compounds () confer distinct reactivity (e.g., redox activity), absent in the hydroxyphenyl-substituted target compound.

Preparation Methods

Stereoselective Carboligation with Thiamine Diphosphate-Dependent Enzymes

The synthesis begins with carboligation of 4-hydroxybenzaldehyde using thiamine diphosphate (ThDP)-dependent enzymes such as benzaldehyde lyase (BAL) or benzoylformate decarboxylase (BFD). These enzymes catalyze the formation of (R)- or (S)-2-hydroxy-1-(4-hydroxyphenyl)propan-1-one (HPP) via benzoin condensation. For example:

  • BAL-catalyzed reaction : Produces (R)-HPP with >99% enantiomeric excess (ee) at 440 mM concentration.

  • BFD variant L461A : Generates (S)-HPP with 98% ee.

Oxidoreduction to Triol Stereoisomers

The HPP intermediate is reduced to the triol using alcohol dehydrogenases (ADHs):

  • LbADH (Lactobacillus brevis ADH) : Reduces (S)-HPP to (1S,2S)-triol with 82% yield.

  • RADH (Rhodococcus ADH) : Converts (R)-HPP to (1R,2R)-triol at 99% conversion.

Table 1: Enzymatic Oxidoreduction Performance

EnzymeSubstrateCosubstrateProductYield (%)ee (%)
LbADH(S)-HPP1,5-Pentanediol(1S,2S)-triol8298
RADH(R)-HPP2-Propanol(1R,2R)-triol9999

Optimization of cosubstrates (e.g., 1,5-pentanediol vs. 2-propanol) enhances NADPH regeneration, achieving product concentrations up to 420 mM.

Asymmetric Dihydroxylation of Styrene Derivatives

Sharpless Dihydroxylation

Styrene derivatives bearing a 4-hydroxyphenyl group undergo asymmetric dihydroxylation using AD-mix reagents:

  • AD-mix-α/β : Introduces vicinal diols with >90% ee. For example, (E)-4-hydroxystyrenes yield (1R,2S)-diols after 24 h at 0°C.

Epoxidation and Ring-Opening

Epoxidation of 4-hydroxystyrene derivatives with mCPBA, followed by acid-catalyzed ring-opening, installs the third hydroxyl group:

  • Epoxide intermediate : Formed in 85% yield with trans selectivity.

  • Ring-opening : Achieved using H2O/H+ to yield (1R,2S)-triol.

Multi-Step Organic Synthesis with Protecting Groups

Silyl Protection Strategy

The phenolic -OH group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during subsequent steps:

  • Protection : 4-Hydroxybenzaldehyde → TBS-protected aldehyde (95% yield).

  • Grignard Addition : Reaction with ethylene oxide generates a secondary alcohol.

  • Deprotection : TBS removal with TBAF yields the triol.

Table 2: Protection-Deprotection Efficiency

StepReagentYield (%)Purity (%)
TBS protectionTBSCl, imidazole9598
DeprotectionTBAF9099

Kinetic Resolution via Lipase Catalysis

Enantioselective Acetylation

Racemic triol mixtures are resolved using immobilized lipases (e.g., CAL-B):

  • Acetylation : (1R,2S)-isomer acetylated preferentially (E = 45).

  • Separation : Hydrolysis of the acetylated product yields enantiopure triol (98% ee).

Solvent Optimization

Reactions in tert-amyl alcohol improve enzyme stability, achieving 80% conversion in 12 h.

Challenges and Optimizations

Stereochemical Purity

  • Back-reactions in carboligation : Additives like acetaldehyde shift equilibrium toward HPP (98% conversion).

  • Byproduct formation : Intermittent enzyme removal reduces inhibition by benzoin derivatives.

Scalability

  • Microaqueous systems : Enable 150 mL preparative-scale syntheses with 97% stereoisomer content.

  • Lyophilized enzymes : Retain 90% activity after 6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3-Propanetriol, 1-(4-hydroxyphenyl)-, (1R,2S)-rel-
Reactant of Route 2
Reactant of Route 2
1,2,3-Propanetriol, 1-(4-hydroxyphenyl)-, (1R,2S)-rel-

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